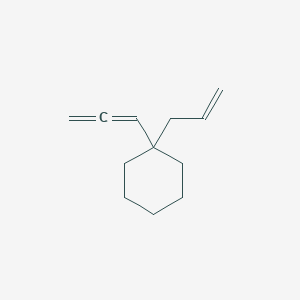
2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid
Major Products Formed
Nucleophilic substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products
Scientific Research Applications
2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: A structurally similar compound with different substituents.
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Dronedarone: Another benzofuran derivative with similar pharmacological properties
Uniqueness
2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
62315-82-6 |
|---|---|
Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
2-bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one |
InChI |
InChI=1S/C12H13BrO2/c1-7-5-10-6-9(12(14)8(2)13)3-4-11(10)15-7/h3-4,6-8H,5H2,1-2H3 |
InChI Key |
IFBBASDCWDYQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)-](/img/structure/B14549392.png)
![3-Phenyl-1,4-dioxa-2-azaspiro[4.4]non-2-ene](/img/structure/B14549403.png)


![Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane](/img/structure/B14549419.png)

![Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]-](/img/structure/B14549437.png)

![(Z)-2-[(2-chlorophenyl)diazenyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B14549455.png)

![Ethanone, 1-(3-oxido[1,2,4]triazolo[1,5-a]pyridin-2-yl)-](/img/structure/B14549460.png)



